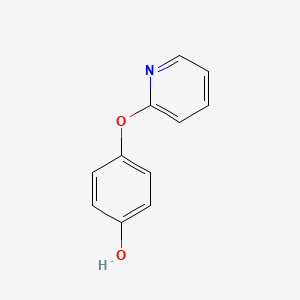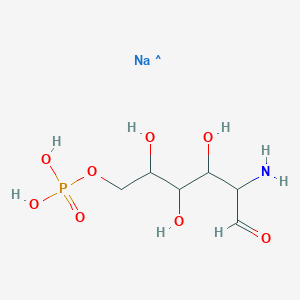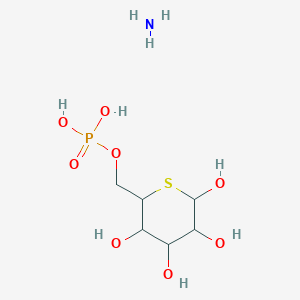
4-(吡啶-2-氧基)酚
描述
4-(Pyridin-2-yloxy)phenol is a chemical compound with the CAS Number: 68464-71-1 . It has a molecular weight of 187.2 and its IUPAC name is 4-(2-pyridinyloxy)phenol . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 4-(Pyridin-2-yloxy)phenol is 1S/C11H9NO2/c13-9-4-6-10(7-5-9)14-11-3-1-2-8-12-11/h1-8,13H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Pyridin-2-ol, a related compound, has been reported to react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
4-(Pyridin-2-yloxy)phenol has a melting point of 142-144 . It is a powder at room temperature .科学研究应用
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
This compound has been used in the synthesis of derivatives that act as inhibitors for VEGFR-2, which plays a significant role in angiogenesis and the development of various diseases, including cancer .
Platelet-Derived Growth Factor-β (PDGF-β) Inhibition
Similar to VEGFR-2 inhibition, derivatives of 4-(Pyridin-2-yloxy)phenol have been utilized to inhibit PDGF-β, which is involved in several biological processes, including wound healing and fibrosis .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities, particularly in the study of liver fibrosis models .
Ambident Nucleophile Reactions
4-(Pyridin-2-yloxy)phenol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms, which can be useful in various organic synthesis applications .
Proteomics Research
It is also a specialty product used in proteomics research, which involves the study of proteomes and their functions .
作用机制
Target of Action
This compound is a specialty product for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules, leading to changes in their function or activity.
Biochemical Pathways
Phenolic compounds like this one are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways .
Result of Action
Related compounds have been shown to exhibit anti-fibrotic activities , suggesting that 4-(Pyridin-2-yloxy)phenol may have similar effects.
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
4-pyridin-2-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-4-6-10(7-5-9)14-11-3-1-2-8-12-11/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBICIHOONDLHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562627 | |
| Record name | 4-[(Pyridin-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68464-71-1 | |
| Record name | 4-[(Pyridin-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














